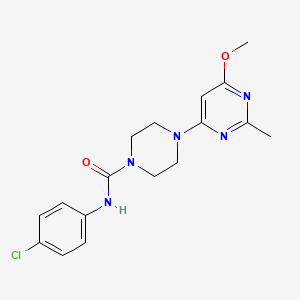

![molecular formula C11H21NO5S B2536519 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate CAS No. 63701-09-7](/img/structure/B2536519.png)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate” is a chemical compound. It is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular formula of this compound is C12H23NO4 . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis

Tertiary butyl esters are key building blocks in organic chemistry . They can be synthesized using a variety of methods, including carbonylation reactions . These reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis

The compound has a molar mass of 245.32 . It has a predicted density of 1.010±0.06 g/cm3 and a predicted boiling point of 327.8±25.0 °C . The predicted pKa is 11.21±0.46 .Scientific Research Applications

Green Chemistry and Methane Conversion

In green chemistry, one focus is the conversion of methane to more valuable chemicals through catalytic processes. Methane, a potent greenhouse gas, presents a challenge due to its abundance and underutilization resulting from transportation difficulties. The catalytic methylation of aromatics is a promising route for converting methane into higher hydrocarbons. The chemical name plays a role in these reactions, potentially as a precursor or intermediate. The process, known as oxidative methylation, involves the partial oxidation of methane to form methanol, which then reacts with aromatics in the presence of catalysts. This method aligns with green chemistry principles by utilizing less expensive, cleaner processes to convert natural gas into fuels and chemicals, thereby augmenting or replacing oil-based resources (Adebajo, 2007).

Environmental Science and MTBE Decomposition

The compound also finds applications in environmental science, particularly in the study of methyl tert-butyl ether (MTBE) decomposition. MTBE, used as an oxygenate in gasoline, poses environmental and health risks due to its water solubility and persistence. Research into the decomposition of MTBE explores the use of cold plasma reactors, which can degrade MTBE into less harmful substances. The chemical name mentioned may serve as a model compound or reactant in understanding the mechanisms of MTBE decomposition, facilitating the development of technologies for purifying contaminated water and air (Hsieh et al., 2011).

Chemical Synthesis and N-Heterocycles

In chemical synthesis, the compound is instrumental in the stereoselective synthesis of amines and their derivatives, particularly N-heterocycles. Chiral sulfinamides, like the chemical name , are known for their role as chiral auxiliaries, enabling the asymmetric synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial in pharmaceutical research, serving as the backbone of many natural products and therapeutically significant molecules. The review on tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis highlights its utility in the field, marking it as an essential tool for organic chemists working on the development of new drugs and bioactive molecules (Philip et al., 2020).

properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(14)12-8(9(13)16-4)6-7-18(5)15/h8H,6-7H2,1-5H3,(H,12,14)/t8-,18?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIABJUARDZNRU-RFXRWSEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)

![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)

![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)

![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)

![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)

![4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2536457.png)